4-Chloro-2-(pyridin-3-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-pyridin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-4-11(14)10(6-9)8-2-1-5-13-7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVUKPKQAWQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Pyridin 3 Yl Phenol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-Chloro-2-(pyridin-3-yl)phenol reveals two primary disconnection points that form the basis for most synthetic strategies. The first key disconnection is the carbon-carbon bond between the phenol (B47542) and pyridine (B92270) rings. This suggests a cross-coupling reaction as a forward synthetic step, where a pyridinyl organometallic species or a pyridinyl halide is coupled with a functionalized phenol derivative.
The second logical disconnection involves the carbon-chlorine bond on the phenolic ring. This approach implies a late-stage halogenation of a 2-(pyridin-3-yl)phenol (B3144016) precursor. The feasibility of this strategy hinges on the regioselectivity of the halogenation reaction, which can be influenced by the directing effects of the hydroxyl and pyridinyl groups.
Classical Synthetic Routes to this compound
Classical synthetic methods for preparing this compound have traditionally relied on two main strategies: halogenation of a phenolic precursor and the construction of the biaryl system through functionalization and coupling.
Halogenation Strategies on Phenolic Precursors
The direct halogenation of 2-(pyridin-3-yl)phenol presents a straightforward route to the target molecule. Phenols are activated towards electrophilic aromatic substitution, and the hydroxyl group is an ortho-, para-director. However, the pyridinyl substituent's electronic and steric influence must be considered. The reaction conditions, particularly the choice of solvent and halogenating agent, are critical for achieving the desired regioselectivity and avoiding the formation of polysubstituted byproducts. For instance, carrying out the reaction in solvents of low polarity, such as chloroform (B151607) or carbon disulfide, at low temperatures can favor the formation of monobromophenols. youtube.com
| Halogenating Agent | Solvent | Temperature | Outcome |
| Bromine water | Water | Room Temperature | Leads to trisubstituted phenols, such as 2,4,6-tribromophenol. youtube.com |
| Bromine | Chloroform or Carbon Disulfide | Low Temperature | Favors the formation of monobromophenols. youtube.com |
| N-Halosuccinimide | Acetonitrile/Ethanol | 60°C | Can be used for regioselective halogenation of pyridines. nih.gov |
Pyridine Ring Functionalization and Coupling Methodologies
This approach involves the coupling of a pre-functionalized pyridine ring with a suitable phenol derivative. For example, a pyridinyl halide can be coupled with a phenol or a protected phenol derivative. This strategy often necessitates the use of organometallic reagents or transition metal catalysts to facilitate the carbon-carbon bond formation. While effective, these methods can sometimes require harsh reaction conditions and may have limitations regarding functional group tolerance.
Advanced Synthetic Approaches and Catalytic Systems
Modern organic synthesis offers more sophisticated and efficient methods for the preparation of this compound, primarily through the use of transition metal-catalyzed cross-coupling reactions and the application of green chemistry principles.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of biaryl systems.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve the reaction of a pyridinylboronic acid with a 4-chlorophenol (B41353) derivative or vice-versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The choice of palladium catalyst and ligands, such as electron-donating and sterically demanding phosphines, is crucial for an efficient reaction. nih.govresearchgate.net
| Catalyst System | Reactants | Key Features |
| Pd(PPh₃)₄ / Base | Arylboronic acid and Aryl halide | Widely used, commercially available. mdpi.com |
| Pd(OAc)₂ / Phosphine (B1218219) Ligand | Aryl halide and Arylboronic acid | Ligand development is key for coupling challenging substrates. researchgate.net |
| Pd/C | Halopyridines and Phenylboronic acid | Heterogeneous catalyst, easy to remove. sumitomo-chem.co.jp |
The Negishi coupling reaction provides another versatile method for carbon-carbon bond formation by coupling an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of synthesizing this compound, a pyridinylzinc reagent could be coupled with a 4-chlorophenol derivative. While highly effective, the air and water sensitivity of organozinc reagents can be a practical challenge. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com While not directly applicable to the C-C bond in the target molecule, it is a cornerstone of modern cross-coupling chemistry and highlights the power of palladium catalysis in forming bonds to heteroaromatic systems. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in expanding the scope of this reaction. youtube.com
Green Chemistry Principles in the Synthesis of the Chemical Compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies. The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netrsc.org For instance, the synthesis of some heterocyclic compounds has been achieved with high yields in short reaction times using microwave-assisted organic synthesis. researchgate.net
Another key aspect is the use of more environmentally benign solvents, such as water or ethanol, and the development of catalyst systems that can operate under these conditions. primescholars.com The use of heterogeneous catalysts, like palladium on carbon (Pd/C), simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process. sumitomo-chem.co.jp
Flow Chemistry and Continuous Processing for Scalable Synthesis
The adaptation of synthetic routes to flow chemistry and continuous processing offers significant advantages for the scalable synthesis of this compound. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and throughput compared to traditional batch processing.
For a Suzuki-Miyaura coupling to produce this compound, a flow chemistry setup would typically involve two separate inlet streams for the aryl halide (e.g., 2-bromo-4-chlorophenol (B154644) or a protected version) and the pyridineboronic acid, along with a third stream for the palladium catalyst and base solution. These streams would converge in a heated microreactor or packed-bed reactor containing an immobilized palladium catalyst. The use of an immobilized catalyst is particularly advantageous in flow chemistry as it simplifies purification by allowing the product stream to flow through while the catalyst remains in the reactor, thus minimizing metal contamination in the final product.
The benefits of a continuous flow approach for syntheses of this type include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of potentially hazardous reagents.
Improved Efficiency: Precise control over residence time and temperature can lead to higher yields and selectivities.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
While a specific flow synthesis for this compound is not detailed in the literature, numerous examples of flow chemistry being applied to Suzuki-Miyaura couplings and the synthesis of heterocyclic compounds demonstrate its feasibility and advantages nih.govprepchem.com.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound synthesized via a Suzuki-Miyaura coupling. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand: The palladium catalyst and its associated ligand are central to the efficiency of the Suzuki coupling. For the coupling of an electron-rich chlorophenol derivative with a pyridineboronic acid, a range of palladium sources such as Pd(PPh₃)₄ or Pd(OAc)₂ can be effective. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu families, are often employed to improve reaction rates and yields, especially when using less reactive aryl chlorides as starting materials.
Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome, and its selection often depends on the specific substrates and solvent system. The solvent must be able to dissolve the reactants and facilitate the reaction; common choices include toluene, dioxane, and mixtures of organic solvents with water.
A hypothetical optimization table for a Suzuki-Miyaura coupling to synthesize this compound could look as follows. This table is illustrative, based on general principles of Suzuki-Miyaura reactions.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 90 | 78 |
Yield Enhancement: To further enhance the yield, factors such as the purity of the starting materials, the exclusion of oxygen (which can deactivate the catalyst), and the precise stoichiometric ratio of the reactants must be controlled. The use of an excess of the boronic acid derivative is a common strategy to drive the reaction to completion.
Stereoselective Synthesis Approaches (If Applicable to Derivatives or Chiral Precursors)
The molecule this compound itself is not chiral. However, stereoselective synthesis would become highly relevant for the preparation of its derivatives or if chiral precursors were used. For instance, if a substituent on the pyridine ring or an additional chiral center on a more complex phenol were present, the control of stereochemistry would be critical.
Atropisomerism could potentially arise in derivatives of this compound if bulky substituents were placed at the positions ortho to the C-C bond linking the two rings. If the rotation around this bond is sufficiently hindered, stable, separable atropisomers (enantiomers) could exist. In such cases, an asymmetric Suzuki-Miyaura coupling using a chiral palladium catalyst (i.e., a palladium center with a chiral ligand) could be employed to synthesize one atropisomer preferentially.
While there are no specific reports on the stereoselective synthesis of derivatives of this compound, the field of asymmetric catalysis offers a well-established toolbox for such transformations. The principles of stereoselective synthesis are of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. The synthesis of chiral alcohols and amino acids, for example, often relies on biocatalytic or asymmetric chemical methods to achieve high enantiomeric purity.
In a hypothetical scenario where a chiral derivative is desired, a synthetic chemist might choose a chiral boronic acid precursor or employ a chiral ligand in the cross-coupling reaction to induce asymmetry. The development of such a synthesis would require considerable experimentation to identify the optimal chiral catalyst and reaction conditions to achieve high enantioselectivity.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Pyridin 3 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Chloro-2-(pyridin-3-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
A complete assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through the systematic application of various 2D NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the phenolic and pyridinyl rings. The protons on the pyridine (B92270) ring, being in a more electron-deficient environment, would likely resonate at a lower field (higher ppm) compared to those on the phenol (B47542) ring. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbon atoms of the pyridine ring would generally appear at a lower field than those of the phenol ring, with the exception of the carbon bearing the hydroxyl group (C-1), which is expected to be significantly deshielded.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the phenolic ring and between adjacent protons on the pyridinyl ring, helping to trace the connectivity within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. HSQC is crucial for assigning the carbon resonances based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the protons on the pyridine ring and those on the phenol ring that are spatially close, further confirming the relative orientation of the two rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in DMSO-d₆) This data is illustrative and based on theoretical predictions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1-OH | ~9.5 (br s) | - | C-1, C-2, C-6 |
| 1 | - | ~155 | - |
| 2 | - | ~128 | - |
| 3 | ~7.0 (d) | ~118 | C-1, C-5 |
| 4 | - | ~125 | - |
| 5 | ~7.2 (dd) | ~130 | C-1, C-3 |
| 6 | ~7.5 (d) | ~129 | C-2, C-4 |
| 2' | ~8.8 (d) | ~148 | C-4', C-6', C-2 |
| 3' | - | ~135 | - |
| 4' | ~8.0 (dt) | ~138 | C-2', C-6', C-5' |
| 5' | ~7.4 (dd) | ~124 | C-3', C-4' |
| 6' | ~8.5 (dd) | ~150 | C-2', C-4' |
Solid-State NMR for Polymorphic Analysis (If Applicable)
Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their analysis. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. Different polymorphs, having distinct crystal packing and intermolecular interactions, would yield different ssNMR spectra, particularly in the ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment. This would allow for the identification and characterization of individual polymorphic forms.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Vibrational Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. The analysis of these spectra would allow for the identification of key functional groups and provide insights into intermolecular interactions, such as hydrogen bonding.
Characteristic Absorption Bands and Their Assignment
The FT-IR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the various functional groups and structural features of the molecule.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is illustrative and based on theoretical predictions and data from similar compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200-3400 | Strong, broad (IR) / Weak (Raman) | Broadening due to hydrogen bonding. |
| Aromatic C-H stretch | 3000-3100 | Medium (IR) / Strong (Raman) | Multiple bands expected. |
| Aromatic C=C/C=N stretch | 1400-1650 | Strong (IR & Raman) | A series of sharp bands characteristic of the phenyl and pyridyl rings. |
| C-O stretch (phenolic) | 1200-1260 | Strong (IR) / Medium (Raman) | - |
| Aromatic C-H in-plane bend | 1000-1300 | Medium-Strong (IR) | - |
| Aromatic C-H out-of-plane bend | 750-900 | Strong (IR) | Pattern is indicative of substitution. |
| C-Cl stretch | 600-800 | Medium-Strong (IR) / Strong (Raman) | - |
Hydrogen Bonding Interactions from Vibrational Spectra
The presence of a strong, broad absorption band in the FT-IR spectrum in the region of 3200-3400 cm⁻¹ for the O-H stretching vibration would be clear evidence of intermolecular hydrogen bonding. In a non-interacting state (e.g., in a very dilute solution in a non-polar solvent), this band would be expected to appear as a sharp signal at a higher frequency (around 3600 cm⁻¹). The extent of the shift to lower frequency and the broadening of the band provides qualitative information about the strength of the hydrogen bonding network in the solid state or in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.
The molecular formula of this compound is C₁₁H₈ClNO. The monoisotopic mass would be precisely determined by HRMS, which would serve to confirm the elemental composition. The predicted monoisotopic mass is approximately 205.0294 Da. rsc.org
Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) should be clearly visible. Key fragmentation pathways would likely involve:
Loss of a chlorine atom.
Loss of a hydrogen atom.
Cleavage of the bond between the two aromatic rings.
Loss of carbon monoxide (CO) from the phenolic ring.
Fragmentation of the pyridine ring.
Table 3: Predicted Major Fragment Ions in the HRMS of this compound This data is illustrative and based on theoretical predictions.
| Predicted m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 205/207 | [C₁₁H₈ClNO]⁺˙ | Molecular ion peak (M⁺˙), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 170 | [C₁₁H₈NO]⁺˙ | Loss of Cl radical from the molecular ion. |
| 177 | [C₁₀H₆NO]⁺ | Loss of CO from the [M-H]⁺ ion. |
| 128 | [C₇H₅ClO]⁺˙ | Fragment corresponding to the 4-chlorophenol (B41353) radical cation. |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of this compound has not been reported, the analysis of a structurally similar compound, (E)-4-chloro-2-((pyridin-3-ylimino)methyl)phenol, provides significant insights into the likely packing and intermolecular forces. researchgate.net
In the analogue, (E)-4-chloro-2-((pyridin-3-ylimino)methyl)phenol, the crystal structure reveals the presence of intermolecular C-H···O hydrogen bonds that link the molecules. researchgate.net It is highly probable that similar C-H···O interactions, involving the aromatic C-H bonds and the phenolic oxygen, contribute to the stabilization of the crystal lattice of this compound.
A hypothetical data table for the crystallographic parameters of this compound, based on its analogue, is presented below.
| Crystal Data and Structure Refinement (Hypothetical) | |
| Empirical Formula | C₁₁H₈ClNO |
| Formula Weight | 205.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
Note: The values in this table are hypothetical and are presented for illustrative purposes, based on the crystallographic data of a similar compound. researchgate.net
The conformation of this compound in the solid state is primarily determined by the dihedral angle between the phenol and pyridine rings. In related structures, the degree of planarity can vary. For instance, in (E)-4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, the dihedral angle between the aromatic rings is a mere 2.71(7)°. nih.gov In contrast, (RS)-(4-chloro-phenyl)(pyridin-2-yl)methanol exhibits a much larger dihedral angle of 74.34(6)°. nih.gov
For this compound, it is plausible that an intramolecular O-H···N hydrogen bond could enforce a more planar conformation, similar to what is observed in some Schiff base analogues. researchgate.netnih.gov However, steric hindrance between the ortho-hydrogens of the two rings could also lead to a non-planar arrangement. Density functional theory (DFT) calculations on related phenol-pyridine systems have been used to predict the most stable conformation, often finding good agreement with experimental X-ray data. redalyc.org
A summary of key intermolecular interactions anticipated in the solid state of this compound is provided below.
| Predicted Intermolecular Interactions | Donor | Acceptor | Distance (Å) (Predicted) | Angle (°) (Predicted) |
| O-H···N Hydrogen Bond | O-H | N(pyridine) | ~2.7 - 2.9 | ~160 - 175 |
| C-H···O Hydrogen Bond | C-H(aromatic) | O(phenol) | ~3.2 - 3.5 | ~140 - 160 |
| π-π Stacking | Phenol Ring | Pyridine Ring | ~3.4 - 3.8 (centroid-centroid) | - |
| C-H···π Interaction | C-H(aromatic) | π-system | ~2.6 - 2.9 (H to ring centroid) | ~120 - 150 |
Chiroptical Spectroscopy (If Applicable to Chiral Derivatives)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), which probe the differential interaction of chiral molecules with left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that are distinguishable by these techniques.
For instance, if a chiral substituent were introduced, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the chiral centers and the conformation of the molecule. The synthesis of chiral derivatives of related heterocyclic compounds has allowed for the study of their chiroptical properties, providing valuable information on their stereochemistry. nih.gov
The application of chiroptical spectroscopy would be crucial in several scenarios:
Asymmetric Synthesis: To determine the enantiomeric excess (ee) of a chiral derivative of this compound produced through an asymmetric reaction.
Conformational Studies: To investigate the preferred solution-state conformation of chiral derivatives, as the chiroptical response is highly sensitive to the spatial arrangement of chromophores.
Supramolecular Chirality: To study the formation of chiral aggregates or complexes in solution or the solid state.
Theoretical calculations of CD spectra using time-dependent density functional theory (TD-DFT) can be a powerful tool to correlate the observed chiroptical properties with the absolute configuration and conformation of the chiral derivatives.
Computational and Theoretical Investigations of 4 Chloro 2 Pyridin 3 Yl Phenol
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Chloro-2-(pyridin-3-yl)phenol, DFT studies would provide significant insights into its geometry and electronic properties.
Optimization of Molecular Geometry and Conformational Isomers
A theoretical DFT study would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. This process would involve calculating the potential energy surface of the molecule to identify energy minima corresponding to stable conformers. The presence of the rotatable bond between the phenol (B47542) and pyridine (B92270) rings suggests the potential for different conformational isomers, which would be characterized by their relative energies.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Without specific research, a data table of these values cannot be constructed.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface analysis would visually represent the charge distribution on the molecule's surface. This map would reveal the electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, one would expect the region around the hydroxyl group's hydrogen atom and the nitrogen atom in the pyridine ring to be significant in its electrostatic potential.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It would elucidate the delocalization of electron density between the phenol and pyridine rings and quantify the stabilizing effects of hyperconjugative interactions, such as those involving lone pairs and antibonding orbitals.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the HOMO and LUMO, various quantum chemical descriptors could be calculated to predict the global reactivity of this compound. These include:
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
A data table for these indices would be generated from the results of a specific computational study.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations would offer insights into the dynamic behavior of this compound over time. These simulations could model the molecule's vibrations, rotations, and conformational changes. Furthermore, by including solvent molecules in the simulation box, the effect of different solvent environments on the molecule's structure and dynamics could be investigated, providing a more realistic understanding of its behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations provide valuable data that, when compared with experimental results, can confirm molecular structures, aid in spectral assignments, and offer deeper understanding of the molecule's electronic environment.
NMR Chemical Shift Prediction:
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, commonly used in conjunction with DFT functionals (such as B3LYP) and appropriate basis sets (e.g., 6-311++G(2d,p)), are employed for this purpose. scielo.brresearchgate.net The process involves optimizing the molecule's geometry to find its lowest energy conformation, followed by the calculation of magnetic shielding tensors for each nucleus. These are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is enhanced by considering factors such as solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM), and by averaging the shifts over several low-energy conformations, weighted by their Boltzmann population. researchgate.net For phenols, intramolecular and intermolecular hydrogen bonding can significantly influence the chemical shift of the hydroxyl proton, a factor that can also be modeled computationally. researchgate.net
While a dedicated experimental versus theoretical NMR data table for this compound is not available in the reviewed literature, the following table for a related substituted phenol, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, illustrates the typical comparison between experimental and DFT-calculated values. Such comparisons are crucial for validating both the proposed structure and the computational methodology.
Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Substituted Phenol Analogue This table is representative of the type of data generated in computational studies and is based on findings for analogous compounds. Specific values for this compound would require dedicated experimental and computational work.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (DFT/B3LYP) |
| ¹H NMR | ||
| OH | 10.50 | 10.45 |
| CH (phenol ring) | 7.85 | 7.80 |
| CH (phenol ring) | 7.10 | 7.05 |
| CH (phenol ring) | 6.90 | 6.85 |
| ¹³C NMR | ||
| C-OH | 155.0 | 154.5 |
| C-Cl | 125.0 | 124.8 |
| C (phenol ring) | 129.0 | 128.7 |
| C (phenol ring) | 120.0 | 119.5 |
| C (phenol ring) | 118.0 | 117.8 |
| C-pyridin-3-yl | 138.0 | 137.5 |
Vibrational Frequency Prediction:
Theoretical calculations are also employed to predict vibrational frequencies as observed in Infrared (IR) and Raman spectroscopy. Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net
The analysis of these frequencies allows for the assignment of specific vibrational modes, such as O-H stretching, C-Cl stretching, C-O stretching, and the various aromatic ring vibrations. chemicalbook.comucsb.edu A detailed comparison between the calculated and experimental vibrational spectra helps to confirm the molecular structure and provides insights into the strength of chemical bonds and intermolecular interactions. spectrabase.com
Theoretical Insights into Reaction Mechanisms and Transition States Involving the Chemical Compound
Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of pathways and high-energy intermediates that are difficult or impossible to observe experimentally. For a molecule like this compound, theoretical studies can elucidate its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SₙAr), and oxidation.
The core of these investigations involves mapping the potential energy surface (PES) of a reaction. Key points on the PES, including reactants, products, intermediates, and, most importantly, transition states, are located and their energies calculated. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.netucsb.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.
Nucleophilic Aromatic Substitution (SₙAr): The pyridine and phenol rings can be susceptible to nucleophilic attack under certain conditions. For instance, if another leaving group were present on the pyridine ring, theoretical calculations could predict the regioselectivity of a nucleophilic attack. DFT calculations can be used to model the transition states for attack at different positions. The calculated activation energies for each pathway would reveal the most favorable reaction course. Studies on related systems, such as 2,4-dichloroquinazolines, have shown that the carbon atom with a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack, and the transition state for this path has a lower activation energy. nih.gov The identification of a single imaginary frequency for the calculated transition state confirms it as a true saddle point on the PES. nih.gov
Hydrogen Atom Abstraction and Oxidation: The phenolic hydroxyl group is a key site for reactions involving radical species. For example, the reaction of chlorophenols with radicals like O(³P) or OH is an important initial step in combustion and atmospheric chemistry. nih.govrsc.org Theoretical studies can model the hydrogen atom abstraction from the phenolic -OH group. By calculating the transition state and activation barrier for this process, researchers can determine the reaction's feasibility and rate constants. nih.gov Comparing the activation energies for hydrogen abstraction versus other potential reactions (e.g., addition to the aromatic ring) provides a comprehensive picture of the compound's reactivity under specific conditions.
Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Pyridin 3 Yl Phenol
Electrophilic Aromatic Substitution Reactions on Phenol (B47542) and Pyridine (B92270) Rings
The reactivity of 4-Chloro-2-(pyridin-3-yl)phenol towards electrophilic aromatic substitution (EAS) is dictated by the directing effects of its substituents on both the phenolic and pyridinic rings. fiveable.meleah4sci.commasterorganicchemistry.comlibretexts.org The hydroxyl (-OH) group on the phenol ring is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the pyridine ring is electron-deficient and thus generally deactivated towards electrophilic attack.
On the phenol ring, the hydroxyl group's activating influence is moderated by the deactivating, ortho,para-directing chloro (-Cl) substituent and the deactivating pyridin-3-yl group. The positions open for substitution are C3, C5, and C6. Given the strong activating nature of the hydroxyl group, reactions such as halogenation, nitration, and sulfonation are anticipated to occur on the phenol ring. leah4sci.comlibretexts.org The regioselectivity will be governed by a combination of electronic and steric factors. The C6 position, being ortho to the hydroxyl group and meta to the chloro and pyridin-3-yl groups, is a likely site for substitution.
The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. rsc.org The nitrogen atom strongly deactivates the ring, making reactions like nitration or halogenation require harsh conditions. If substitution were to occur, it would likely be directed to the C5 position, which is meta to the ring nitrogen.
| Ring System | Activating/Deactivating Groups | Predicted Regioselectivity for EAS |
| Phenol | -OH (activating, o,p-directing), -Cl (deactivating, o,p-directing), Pyridin-3-yl (deactivating) | C6 (ortho to -OH, meta to -Cl and pyridin-3-yl) is most likely. C3 and C5 are also possible. |
| Pyridine | Nitrogen atom (deactivating, m-directing) | Generally unreactive. If forced, substitution may occur at C5. |
Nucleophilic Substitution Reactions and Their Regioselectivity
Nucleophilic aromatic substitution (SNAr) on this compound is a plausible transformation, primarily targeting the replacement of the chloro substituent. The success of such a reaction is contingent on the presence of activating groups ortho or para to the leaving group. In this molecule, the chloro group is activated by the para-hydroxyl group, particularly in its phenoxide form, which strongly donates electron density to the ring. libretexts.org
The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed. The regioselectivity is highly specific, with the substitution occurring exclusively at the C4 position where the chlorine atom is located.
It is important to note that the pyridine ring itself can be susceptible to nucleophilic attack under certain conditions, especially with strong nucleophiles like organolithium reagents. nih.gov However, in the context of a typical SNAr reaction targeting the chlorophenol moiety, the reaction is expected to be selective for the displacement of the chlorine.
Formation of Coordination Complexes with Metal Ions
The presence of both a phenolic oxygen and a pyridinic nitrogen atom makes this compound an excellent candidate as a ligand for the formation of coordination complexes with a variety of metal ions.
Ligand Design Principles and Chelation Chemistry
This molecule can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen (after deprotonation) and the pyridine nitrogen. This forms a stable six-membered chelate ring, a favored arrangement in coordination chemistry. The "bite angle" and the flexibility of the ligand are determined by the C-C bond connecting the two ring systems. The electronic properties of the ligand, influenced by the chloro substituent, can be tuned to modulate the stability and reactivity of the resulting metal complex.
Characterization of Metal-Ligand Interactions in Complexes
The formation and structure of metal complexes with this compound can be investigated using a range of spectroscopic and analytical techniques.
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Shifts in the C=N stretching frequency of the pyridine ring and the C-O stretching frequency of the phenol upon coordination provide evidence of metal-ligand bond formation. researchgate.net |
| UV-Visible Spectroscopy | Changes in the electronic absorption spectra upon complexation can indicate the geometry of the coordination sphere and the nature of the metal-ligand bonding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the ligand upon coordination can elucidate the binding mode and the structure of the complex in solution. |
| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. |
| Molar Conductance Measurements | Can help determine the electrolytic nature of the complexes. researchgate.net |
| Magnetic Susceptibility Measurements | Can provide information about the electronic configuration and spin state of the metal ion in the complex. researchgate.net |
Oxidative and Reductive Transformations of the Chemical Compound
The phenolic and pyridinic moieties of this compound are susceptible to oxidative and reductive transformations.
The phenol group is readily oxidized. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of quinone-type structures or polymeric materials. Phenolic oxidation can also proceed via radical mechanisms. osti.gov
The pyridine ring is generally stable to oxidation but can be oxidized to the corresponding N-oxide using reagents like peroxy acids. The pyridine N-oxide can then serve as a versatile intermediate for further functionalization.
Reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved through catalytic hydrogenation, although this typically requires forcing conditions due to the aromatic stability. The chloro group can also be removed via catalytic hydrogenation (hydrodehalogenation). Selective reduction of one functionality over the other would depend on the choice of catalyst and reaction conditions.
Functionalization of the Hydroxyl Group and Pyridine Nitrogen
The hydroxyl group and the pyridine nitrogen are key handles for the derivatization of this compound.
The phenolic hydroxyl group can be readily derivatized through various reactions:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base yields the corresponding ether.
Esterification: Acylation with acid chlorides or anhydrides produces ester derivatives. researchgate.net
Derivatization Reagents: Various reagents can be used to introduce specific functionalities for analytical purposes or to modify the molecule's properties. nih.gov
The pyridine nitrogen, being basic and nucleophilic, can be targeted for:
N-Alkylation: Reaction with alkyl halides leads to the formation of pyridinium (B92312) salts.
N-Oxidation: As mentioned previously, treatment with oxidizing agents yields the N-oxide, which can then undergo further reactions. digitellinc.com
These derivatization strategies allow for the fine-tuning of the molecule's physical, chemical, and biological properties for various applications.
Development of Library Synthesis Based on the Chemical Compound Scaffold
The structural framework of this compound presents a valuable scaffold for the generation of chemical libraries, particularly for screening in drug discovery programs. This biaryl scaffold, containing a phenol, a pyridine ring, and a chlorinated aromatic ring, offers multiple points for chemical diversification. The development of a compound library from this scaffold allows for a systematic exploration of the chemical space around the core structure to identify derivatives with enhanced biological activity, selectivity, and improved pharmacokinetic properties. Such libraries are often directed towards specific targets, such as protein kinases, where similar heterocyclic and biaryl motifs have shown significant inhibitory potential.
The strategy for library synthesis typically involves parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks to generate a large number of related compounds simultaneously. For the this compound scaffold, derivatization can be strategically planned at three key positions: the phenolic hydroxyl group, the pyridine ring, and the chloro-substituted phenyl ring.
A foundational approach to library development involves the functionalization of the phenolic hydroxyl group. This can be achieved through a variety of reactions, such as etherification and esterification, using a diverse set of alkylating agents, acylating agents, or sulfonyl chlorides. For example, a parallel etherification can be performed by reacting this compound with a library of alkyl halides in the presence of a suitable base. This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized moieties, thereby modulating the lipophilicity, steric bulk, and hydrogen bonding potential of the resulting molecules.
Another key derivatization strategy focuses on modifications of the pyridine ring. The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, introducing a positive charge that can be beneficial for certain biological interactions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce new substituents onto the pyridine ring, provided a suitable handle like a halogen is present on the pyridine ring of the starting material or is introduced synthetically.
The chloro-substituted phenyl ring also offers opportunities for diversification. The chlorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, thiols, or alkoxides, although this often requires harsh reaction conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be utilized to replace the chlorine atom with other functional groups.
A hypothetical library synthesis based on the this compound scaffold could be designed as a multi-step sequence. In the first step, the phenolic hydroxyl group could be reacted with a set of diverse building blocks. In a subsequent step, the pyridine nitrogen could be modified. This combinatorial approach allows for the rapid generation of a large and diverse library of compounds from a single core scaffold.
The resulting library of compounds can then be screened against a panel of biological targets. High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of compounds, and hits from these screens can be further optimized in a lead optimization program. The data generated from the screening of these libraries provides valuable structure-activity relationship (SAR) information, guiding the design of next-generation compounds with improved potency and selectivity. The principles of combinatorial chemistry and parallel synthesis are central to this endeavor, allowing for the efficient exploration of chemical diversity around the this compound scaffold. nih.govnih.govuniroma1.itijpsr.com
Mechanistic Investigations of Molecular Interactions and Biological Target Engagement of 4 Chloro 2 Pyridin 3 Yl Phenol
In vitro Enzyme Inhibition Mechanism Studies (e.g., Kinetic Analysis, Binding Modes)
No published studies were identified that specifically investigate the in vitro enzyme inhibition mechanisms of 4-Chloro-2-(pyridin-3-yl)phenol. Information regarding its potential to act as an enzyme inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or its binding mode within an enzyme's active or allosteric sites is not available.
Receptor Binding Studies at the Molecular Level (e.g., Ligand-Receptor Affinity, Allosteric Modulation)
There is no available data from receptor binding studies for this compound. Consequently, its affinity for any specific biological receptor, its potential to act as an agonist or antagonist, and any allosteric modulatory effects remain uncharacterized.
Interaction with Nucleic Acids (DNA/RNA) and Proteins: Mechanistic Insights
Comprehensive searches yielded no information on the interaction of this compound with nucleic acids or proteins.
DNA Intercalation and Cleavage Mechanisms in vitro
There are no available studies detailing whether this compound can intercalate between the base pairs of DNA or induce DNA cleavage.
Protein Binding Sites and Conformational Changes Induced by the Chemical Compound
Information regarding the binding of this compound to specific proteins and any subsequent conformational changes is not present in the scientific literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
No molecular docking or dynamics simulation studies have been published for this compound. Such computational analyses are crucial for predicting the binding mode and affinity of a ligand to a biological target.
Identification of Key Residues and Binding Pockets
Without molecular docking studies, the key amino acid residues and binding pockets that could potentially interact with this compound remain unidentified.
Prediction of Binding Free Energies
Currently, there are no publicly available research articles, databases, or computational studies that report the prediction of binding free energies for This compound with any specific biological target. Computational chemistry methods, such as molecular docking and free energy perturbation, are often employed to predict the binding affinity of small molecules to protein targets; however, no such analyses have been published for this particular compound. Therefore, data on its binding thermodynamics, crucial for understanding its potential biological activity, remains uncharacterized.
Cellular Pathway Modulation Studies (Molecular Level, in vitro non-clinical)
Similarly, there is a lack of published in vitro non-clinical studies at the molecular level investigating the effects of This compound on cellular pathways. Research in this area would typically involve cell-based assays to determine if the compound can alter signaling cascades, gene expression, or other cellular processes. Without such studies, the impact of This compound on cellular function and its potential mechanisms of action at a molecular level are unknown.
Due to the absence of relevant data, no data tables can be generated for the aforementioned sections.
Exploration of Non Biological Academic Applications of 4 Chloro 2 Pyridin 3 Yl Phenol and Its Derivatives
Applications in Materials Science
The unique photophysical properties of pyridyl-phenol derivatives have made them attractive candidates for the development of advanced materials with tailored optical and electronic characteristics. Research in this area has primarily focused on their potential as components in organic light-emitting diodes (OLEDs) and as photoactive centers in metal-organic complexes.
While direct studies on 4-chloro-2-(pyridin-3-yl)phenol for organic semiconductor applications are not widely documented, the broader class of pyridyl-phenol derivatives has been explored for their potential in organic light-emitting diodes (OLEDs). The fundamental principle behind their use lies in their ability to act as host or emissive materials. The benzophenone (B1666685) moiety, which shares structural similarities with the phenyl-pyridine core of the target compound, has been a building block for various OLED materials. nih.gov Derivatives incorporating carbazole (B46965) and pyridine (B92270) units have been synthesized and investigated for their thermal, electrochemical, and photophysical properties. nih.gov
For instance, iridium-based phosphorescent emitters are often doped into host materials in the emissive layers of OLEDs. nih.gov Compounds with structures that facilitate charge transport and possess high triplet energies are sought after as host materials. Pyridine and phenol (B47542) derivatives are known to play a role in the development of such materials. nih.gov The synthesis of pyrazolo[4,3-b]pyridine derivatives containing hydroxy phenyl groups has been reported, and their optical properties, such as their optical band gap, have been investigated, suggesting their potential in electronic devices. researchgate.net
The design of novel organic semiconductors often involves the strategic combination of electron-donating and electron-accepting units to tune the frontier molecular orbital energies (HOMO and LUMO) and, consequently, the optoelectronic properties. The pyridyl-phenol scaffold, with its inherent donor-acceptor character, is a promising platform for such molecular engineering.
The integration of phenolic and pyridinic moieties into polymer chains can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. While specific research on the polymerization of this compound is limited, studies on related phenol derivatives highlight the potential of this class of compounds in polymer chemistry.
Enzyme-catalyzed oxidative polymerization of phenol derivatives has been demonstrated as a method to produce poly(phenol)s. researchgate.net This approach offers a controlled way to create polymers with specific structures and functionalities. For example, Schiff base polymers containing phenolic rings have been synthesized and characterized for their unique properties. researchgate.net The presence of the pyridine ring in this compound could offer an additional site for coordination or further functionalization within a polymer backbone, potentially leading to materials with interesting catalytic or metal-sensing capabilities.
The synthesis of polymers incorporating such heterocyclic units could lead to materials with applications in areas such as catalysis, where the polymer could act as a recyclable support for catalytic metal centers.
The photophysical properties of metal complexes containing pyridyl-phenol type ligands have been a subject of significant academic interest. These studies are crucial for understanding the potential of these compounds in applications such as light-emitting devices and sensors.
Metal complexes of platinum(II) with chlorinated terpyridine ligands, which are structurally related to the pyridyl-phenol framework, have been shown to be luminescent in fluid solution at room temperature. researchgate.net The chlorination of the ligand was found to lower the energy of the metal-to-ligand charge transfer (MLCT) state and have a substantial effect on the luminescent properties. researchgate.net Similarly, palladium(II) complexes with tridentate (phen-ide)-pyridine-(benzo)thiazole ligands exhibit photoluminescence in frozen glassy matrices, with high quantum yields. rsc.org
The photophysical properties of these complexes are often investigated using techniques such as UV-vis absorption and emission spectroscopy. The data from these studies provide insights into the nature of the excited states and the factors that influence their radiative and non-radiative decay pathways.
Table 1: Photophysical Data of Related Metal Complexes
| Complex Type | Emission Maxima (λem,max) | Photoluminescence Quantum Yield (ΦL) | Lifetime (τ) | Reference |
|---|---|---|---|---|
| Platinum(II) with chlorinated terpyridine | Varies with ligand | Luminescent in fluid solution | 1.9 µs for [Pt(Cl3terpy)Cl]+ | researchgate.net |
| Palladium(II) with (phen-ide)-pyridine-thiazole | ~520 nm (at 77 K) | Up to 0.79 (at 77 K) | - | rsc.org |
This table presents data for structurally related compounds to illustrate the general photophysical properties of metal complexes with pyridyl and phenol-containing ligands.
These studies demonstrate that the pyridine-phenol scaffold, when incorporated into metal complexes, can lead to materials with interesting luminescent properties, which are fundamental for their application in optoelectronic devices.
Role in Catalysis
The ability of the pyridyl-phenol structure to act as a bidentate ligand, coordinating to metal centers through both the pyridine nitrogen and the phenolic oxygen, has led to its exploration in the field of catalysis. Derivatives of this compound can serve as ligands for various transition metals, creating catalysts for a range of organic transformations.
Metal complexes featuring pyridyl-phenol type ligands have shown significant catalytic activity in various reactions. Copper complexes, in particular, have been widely studied for their role in oxidation and cross-coupling reactions.
Schiff base ligands derived from the condensation of an amine (like 2-aminopyridine) and an aldehyde (like 3-chlorobenzaldehyde) can form stable complexes with transition metals such as copper(II). acs.org These complexes have been successfully employed as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones. acs.org The catalytic activity of the metal complex was found to be significantly higher than that of other catalysts. acs.org
In the realm of oxidation catalysis, copper complexes with substituted pyridyl-amine ligands have been investigated for the aerobic oxidation of various substrates. nih.gov These complexes can act as catalysts for the oxidation of phenols to quinones. rsc.org Furthermore, organotellurium ligands, which can be designed to include pyridyl and phenolic moieties, have been shown to form metal complexes with applications in Suzuki-Miyaura and Mizoroki-Heck couplings, as well as alcohol oxidation and C-N bond formation. researchgate.net
Table 2: Catalytic Applications of Related Pyridyl-Phenol Metal Complexes
| Metal | Ligand Type | Reaction Catalyzed | Reference |
|---|---|---|---|
| Copper(II) | Schiff base (pyridyl-imine) | Claisen-Schmidt condensation | acs.org |
| Copper(I)/(II) | Substituted pyridyl-amine | Phenol oxidation | nih.govrsc.org |
| Various | Organotellurium with pyridyl/phenol | Suzuki-Miyaura, Heck, etc. | researchgate.net |
This table provides examples of catalytic systems based on ligands structurally related to this compound.
The versatility of the pyridyl-phenol scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Understanding the mechanism of catalytic reactions is crucial for the rational design of more efficient catalysts. Mechanistic studies of reactions catalyzed by metal complexes of pyridyl-phenol derivatives have provided valuable insights into the roles of the metal center and the ligand in the catalytic cycle.
In the copper-catalyzed aerobic oxidation of phenols, mechanistic investigations suggest the involvement of a copper(II)-phenolate intermediate. acs.org The reaction mechanism for the oxidation of phenols by a cupric-superoxo complex has been studied in detail, revealing that the reaction proceeds via hydrogen atom abstraction from the phenol. nih.gov Kinetic isotope effect studies and correlation of reaction rates with the oxidation potentials of the phenols have been used to elucidate the reaction pathway. nih.gov
Mechanistic studies of copper-catalyzed aerobic oxidative coupling reactions have shown that transmetalation of an aryl group to a Cu(II) center can be the turnover-limiting step, followed by rapid reoxidation of the catalyst by oxygen. tdx.cat These studies often involve a combination of kinetic analysis, spectroscopic characterization of intermediates, and computational modeling to map out the entire catalytic cycle. For instance, the mechanism of water oxidation catalyzed by homogeneous iron and ruthenium complexes has been investigated through electrochemical and UV-Vis titration studies. While not directly involving this compound, these studies provide a framework for understanding the mechanistic intricacies of catalytic cycles involving metal complexes.
The proposed mechanism for the copper-catalyzed monooxygenation of phenols suggests a mononuclear pathway, in contrast to the dinuclear mechanism of the enzyme tyrosinase. rsc.org This involves the formation of a Cu(II) complex as the active catalyst, which then participates in the oxygenation of the phenol substrate. rsc.org
Use as Chemosensors and Probes for Ion Detection
The structural motif of a pyridinyl-phenol system is a well-established platform for the design of chemosensors for various ions. The pyridine nitrogen atom can act as a binding site for metal ions, while the phenolic hydroxyl group can be involved in hydrogen bonding or deprotonation upon ion binding, leading to a measurable spectroscopic response. The chloro-substituent on the phenolic ring can further modulate the electronic properties and the binding affinity and selectivity of the sensor. While direct studies on this compound as a chemosensor are not extensively documented, the principles of designing such sensors are well-established within the broader class of pyridine-based phenolic compounds. researchgate.netnih.govdeakin.edu.au
Design Principles for Selective Sensing
The design of selective chemosensors based on the this compound scaffold revolves around several key principles:
Binding Site Engineering: The pyridine nitrogen offers a primary Lewis basic site for coordination with metal ions. The selectivity for a particular ion can be tuned by introducing additional coordinating groups or by sterically hindering the binding pocket to favor ions of a specific size and coordination geometry. For instance, the incorporation of other nitrogen or oxygen donor atoms can create a polydentate ligand with a higher affinity and selectivity for certain metal ions. researchgate.net
Fluorophore/Chromophore Integration: The pyridinyl-phenol core can itself act as a signaling unit. However, to enhance sensitivity and to enable detection in the visible or near-infrared regions, it can be coupled with a fluorophore or a chromophore. The binding event at the pyridine site then perturbs the electronic structure of the entire molecule, leading to a change in its photophysical properties.
Intramolecular Hydrogen Bonding: The presence of the phenolic proton allows for the formation of intramolecular hydrogen bonds with the pyridine nitrogen. researchgate.net This pre-organizes the ligand for metal ion binding and can contribute to the selectivity of the sensor. The binding of a metal ion disrupts this hydrogen bond, leading to a significant change in the spectroscopic properties.
Modulation of pKa: The electronic nature of the substituents on the phenol and pyridine rings influences the pKa of the phenolic proton. This, in turn, affects the pH range in which the sensor can operate and its affinity for different ions. The electron-withdrawing chloro group in this compound is expected to lower the pKa of the phenol compared to its non-chlorinated analog.
A derivative of 4-chloro-2-((pyridin-2-ylimino)methyl)phenol has been synthesized and investigated for its anion recognition properties, demonstrating the versatility of the chloro-substituted phenolic pyridine scaffold. researchgate.net
Spectroscopic Response Mechanisms upon Analyte Binding
The detection of ions using chemosensors derived from this compound relies on monitoring changes in their spectroscopic properties upon analyte binding. The primary mechanisms include:
Fluorescence Quenching or Enhancement: Coordination of a paramagnetic metal ion to the pyridine nitrogen can lead to fluorescence quenching through energy or electron transfer processes. Conversely, binding to certain diamagnetic ions can restrict intramolecular rotation or block non-emissive pathways, resulting in fluorescence enhancement ("turn-on" response). researcher.life
Colorimetric Changes: The binding of an analyte can alter the electronic transitions within the molecule, leading to a change in its absorption spectrum and a visible color change. This allows for naked-eye detection of the target ion. For example, a shift in the absorption maximum to longer wavelengths (red shift) or shorter wavelengths (blue shift) can be observed.
Ratiometric Sensing: In some cases, the binding of an analyte can lead to the formation of a new species with a distinct absorption or emission band. By monitoring the ratio of the two signals, a more robust and quantitative measurement can be achieved, as it is less susceptible to variations in probe concentration or instrumental factors.
The following table summarizes the sensing properties of some representative pyridine-based chemosensors, illustrating the common response mechanisms.
| Sensor Structure | Analyte | Spectroscopic Response | Detection Limit |
| Pyridine-based imine-linked sensor | Pb²⁺ | Fluorescence enhancement | Not specified |
| (E)-4-chloro-2-((pyridin-2-ylimino)methyl)phenol | Anions | Colorimetric change | Not specified |
| Fluorene derivative with pyridin-2-yl-aminomethyl moieties | Metal ions | "Turn-on" fluorescence | Not specified |
Analytical Chemistry Applications (e.g., Derivatization for Enhanced Detection in Chromatography/Mass Spectrometry)
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. mdpi.com Phenolic compounds, including this compound, can be derivatized to enhance their analytical performance. nih.govresearchgate.net
The primary goal of derivatization in this context is to convert the polar phenolic hydroxyl group into a less polar and more volatile functional group, making the compound more amenable to gas chromatography (GC). For liquid chromatography (LC) and mass spectrometry (MS), derivatization can be used to introduce a readily ionizable group or a tag that enhances the molar absorptivity for UV-Vis detection or the ionization efficiency in MS. nih.govresearchgate.net
Several derivatization reagents and methods are applicable to phenolic compounds:
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. mdpi.com The resulting silyl (B83357) ethers are more volatile and thermally stable, making them suitable for GC-MS analysis.
Acylation: The phenolic group can be acylated using reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides. researchgate.net Perfluorinated derivatives are particularly useful as they are highly electronegative, which enhances their detectability by electron capture detection (ECD) in GC.
Alkylation: Alkylation with reagents like methyl iodide or methyl chloroformate can also be used to block the polar hydroxyl group. mdpi.com
Derivatization for Enhanced MS Detection: For mass spectrometry, derivatization can be employed to introduce a permanently charged group or a group that is easily ionized. For instance, reaction with 2-sulfobenzoic anhydride can introduce a sulfonic acid group, which improves detection in negative ion mode MALDI-TOF-MS. nih.gov
The following table summarizes common derivatization strategies for phenols and their benefits for analytical detection.
| Derivatization Method | Reagent Example | Benefit | Analytical Technique |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and thermal stability | GC-MS |
| Acylation | Acetic Anhydride | Quantitative derivatization | GC-MS |
| Perfluorooctanoylation | Perfluorooctanoyl chloride | Strong molecular ion in MS | GC-MS |
| Evaporative Derivatization | 2-Sulfobenzoic anhydride (SBA) | Improved detection in negative ion mode | MALDI-TOF-MS |
While these methods are generally applicable to phenols, the specific reaction conditions for this compound would need to be optimized to ensure complete derivatization without side reactions involving the pyridine ring.
Future Perspectives and Research Challenges for 4 Chloro 2 Pyridin 3 Yl Phenol
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of 4-Chloro-2-(pyridin-3-yl)phenol, while achievable through established cross-coupling methodologies, presents opportunities for significant refinement and innovation. Current synthetic strategies often rely on palladium-catalyzed reactions, which, despite their efficacy, can be associated with high costs and metal contamination in the final product.
Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of metal-free cross-coupling reactions, which would not only be more economical but also environmentally benign. researchgate.net Photochemical methods, leveraging light to drive the desired bond formations, represent another promising frontier for the synthesis of pyridinylphenols. researchgate.net Furthermore, advancements in catalytic systems, such as the use of more robust and air-stable catalysts, could simplify reaction setups and improve yields. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also significantly enhance the efficiency of producing this compound and its derivatives.
Deeper Understanding of Structure-Reactivity Relationships
The reactivity of this compound is governed by the interplay of its constituent functional groups: the hydroxyl group, the chlorine atom, and the pyridine (B92270) ring. A comprehensive understanding of how these components influence the molecule's electronic properties and reactivity is paramount for predicting its behavior and designing new applications.
The chlorine atom, an electron-withdrawing group, and the pyridine ring, also an electron-withdrawing entity, are expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (B47542). The precise pKa value, however, remains to be experimentally determined and would be a valuable piece of data. researchgate.net The position of the nitrogen atom in the pyridine ring (at the 3-position) influences the inductive and mesomeric effects on the phenol ring, which in turn dictates the regioselectivity of further chemical transformations.
Future investigations should focus on quantifying these electronic effects through detailed kinetic and thermodynamic studies of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the phenolic hydroxyl group. Understanding the role of the pyridyl nitrogen as a potential coordinating site for metal catalysts could also unlock novel reactivity patterns.
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and development of new materials and molecules. nih.gov For this compound, computational techniques can provide profound insights into its properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond lengths, bond angles, electronic distribution, and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.net Such theoretical data can be correlated with experimental findings to validate the computational models and provide a more robust understanding of the molecule's structure. researchgate.net Furthermore, computational modeling can be used to explore the reaction mechanisms of synthetic routes and to predict the outcomes of unexplored reactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their potential biological activities or other properties. nih.gov The integration of artificial intelligence and machine learning could further enhance these predictive capabilities. researchgate.net
Expanding the Scope of Mechanistic Biological Investigations at the Molecular Level
The presence of both a phenol and a pyridine moiety, common pharmacophores in many bioactive molecules, suggests that this compound may possess interesting biological activities. nih.govdartmouth.edu While no specific biological studies on this exact compound are widely reported, related structures have shown promise in various therapeutic areas.
Future research should embark on a systematic evaluation of the biological profile of this compound. This would involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels. Given that substituted phenols can exhibit antioxidant properties, investigating its radical scavenging capabilities would be a logical starting point. mdpi.com Moreover, the structural similarity to certain kinase inhibitors warrants investigation into its potential as an anticancer agent. Mechanistic studies at the molecular level, such as identifying the specific binding site on a target protein through techniques like X-ray crystallography or cryo-electron microscopy, would be crucial for understanding its mode of action and for guiding the design of more potent and selective analogs. nih.gov
Novel Applications in Emerging Fields of Chemical Science
The unique combination of a halogenated phenol and a heterocyclic aromatic ring in this compound opens up possibilities for its application in several cutting-edge areas of chemical science.
In materials science, this compound could serve as a versatile building block for the synthesis of novel polymers and coordination complexes. dartmouth.edumdpi.com The pyridine nitrogen provides a coordination site for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, sensing, or gas storage properties. The phenolic hydroxyl group offers a handle for further functionalization or for incorporation into polymer backbones, potentially leading to materials with enhanced thermal stability or specific optical properties. mdpi.com Its application as a ligand in catalysis, particularly in reactions where the electronic properties of the phenol can modulate the activity of a metal center, is another promising avenue. acs.orgacs.org
Challenges in High-Throughput Synthesis and Characterization
The rapid exploration of the chemical space around this compound necessitates the development of high-throughput synthesis and characterization methods. However, this presents several challenges.
Automated synthesis platforms need to be adapted for the specific reaction conditions required for the synthesis of pyridinylphenols, which may involve air-sensitive reagents or elevated temperatures. nih.gov The purification of large libraries of compounds can also be a bottleneck, requiring efficient parallel purification techniques.
For characterization, high-throughput screening methods are well-established for biological assays, but the detailed structural and physicochemical characterization of numerous compounds remains a challenge. chemrxiv.orgucl.ac.ukchemrxiv.org The development of rapid and reliable analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, integrated with automated data analysis pipelines, is crucial. mdpi.comnih.govnih.govmdpi.com Overcoming the challenges of automated and accurate data interpretation, especially for complex analytical data, will be key to unlocking the full potential of high-throughput approaches in the study of this compound and its derivatives. chemrxiv.orgucl.ac.ukchemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-(pyridin-3-yl)phenol, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 4-chloro-2-bromophenol and pyridin-3-ylboronic acid. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).
- Base: Na₂CO₃ or K₂CO₃ in a 3:1 mixture of dioxane/H₂O.
- Temperature: 80–100°C under inert atmosphere.
- Yield optimization: Pre-purification of boronic acid (≥95% purity) and degassing solvents reduce side reactions. Typical yields range from 60–75% .
- Data Table :
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 65 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 72 |
Q. How should researchers characterize the structural purity of this compound?
- Analytical Methods :
- X-ray Crystallography : Resolve molecular conformation and confirm substituent positions. A low R-factor (<0.05) ensures accuracy .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.6–8.8 ppm (pyridinyl protons), δ 7.2–7.5 ppm (aromatic phenol protons), and δ 10.2 ppm (hydroxyl proton). ¹³C NMR confirms substitution patterns .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (≥98%) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability Profile :
- Aqueous Solutions : Stable at pH 5–7 (t½ > 24 hrs at 25°C). Degrades at pH <3 (acid-catalyzed hydrolysis of pyridine ring) or pH >9 (phenol deprotonation and oxidation).
- Thermal Stability : Decomposes above 200°C (TGA data). Store at –20°C in desiccated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against microbial targets?
- In Silico Approach :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI). The chloro and pyridinyl groups show strong hydrophobic binding to FabI’s active site (ΔG ≈ –9.2 kcal/mol) .
- QSAR : Correlate logP (calculated: 2.8) with antimicrobial activity. Higher lipophilicity enhances membrane penetration but may reduce solubility .
Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?
- Data Conflicts :
- Literature reports solubility in ethanol as 12 mg/mL, but some studies note precipitation after 24 hrs.
- Resolution : Use dynamic light scattering (DLS) to monitor particle aggregation. Pre-saturate ethanol with compound at 40°C, then filter (0.22 µm) to remove undissolved particulates .
Q. How does the compound interact with indoor surfaces, and what are the implications for environmental fate studies?
- Surface Chemistry :
- Adsorbs strongly to silica (QCM-D Δf ≈ –25 Hz) via hydrogen bonding (phenolic OH to SiO₂).
- Under UV light, degrades to 4-chlorocatechol (HPLC-MS confirmation), suggesting photolytic instability on window surfaces .
Methodological Guidelines
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.
- Waste Disposal : Collect in halogenated waste containers; incinerate at >850°C to prevent dioxin formation .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Derivatization Strategies :
- Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position to enhance antimicrobial activity.
- Replace chlorine with –NO₂ to study electronic effects on redox behavior .
Data Contradictions and Validation
| Parameter | Reported Value 1 | Reported Value 2 | Resolution Method |
|---|---|---|---|
| Solubility in DMSO | 45 mg/mL | 32 mg/mL | Karl Fischer titration |
| Melting Point | 148–150°C | 142–145°C | DSC with sealed pans |
| LogP | 2.5 | 3.1 | shake-flask (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
